2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
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Description
2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H24F2N2O4S and its molecular weight is 438.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on similar compounds often focuses on their synthesis and structural characterization. For instance, the synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives highlight the importance of specific interactions like F⋯O in determining the structural properties of sulfonamide compounds. Such studies are crucial for understanding the chemical and physical properties that govern the behavior of these compounds in various environments or applications (Grudova et al., 2020).
Biochemical Evaluation
Sulfonamide derivatives have been extensively studied for their biochemical properties, including their role as inhibitors of certain enzymes. For example, 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides have been evaluated as inhibitors of carbonic anhydrases, demonstrating the potential for therapeutic applications in conditions where enzyme activity needs to be modulated (Dudutienė et al., 2013).
Potential Therapeutic Applications
The investigation of sulfonamide compounds often extends into their potential therapeutic applications. For instance, novel Schiff bases of Sulfa drugs have been synthesized and evaluated for their antimicrobial activity and inhibitory effects on carbonic anhydrase enzymes, which could lead to new treatments for various diseases (Alyar et al., 2018).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N2O4S/c1-13(2)11-25-17-10-15(6-8-18(17)29-12-21(3,4)20(25)26)24-30(27,28)19-9-14(22)5-7-16(19)23/h5-10,13,24H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLFUXIZVFYDQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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